molecular formula C14H24ClNO3 B2870796 1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride CAS No. 478614-52-7

1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Cat. No. B2870796
CAS RN: 478614-52-7
M. Wt: 289.8
InChI Key: ZKBHADIDMOQLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a chemical compound that has been extensively studied due to its potential applications in the field of medicine. This compound is commonly referred to as bucindolol hydrochloride and is classified as a beta-blocker. In

Scientific Research Applications

Bucindolol hydrochloride has been extensively studied for its potential applications in the field of medicine. It has been shown to have potential therapeutic effects in the treatment of heart failure, hypertension, and arrhythmias. Bucindolol hydrochloride has also been studied for its potential use in the prevention of sudden cardiac death.

Mechanism of Action

Bucindolol hydrochloride works by blocking the beta-adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. This mechanism of action makes it useful in the treatment of heart failure, hypertension, and arrhythmias.
Biochemical and Physiological Effects:
Bucindolol hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and cardiac output. It has also been shown to decrease the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

Bucindolol hydrochloride has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it useful for studying the effects of beta-blockers on the heart. However, it also has some limitations, such as potential side effects and the need for careful dosing.

Future Directions

There are several future directions for the study of bucindolol hydrochloride. One potential direction is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Another direction is the study of the effects of bucindolol hydrochloride on different types of arrhythmias. Additionally, the potential use of bucindolol hydrochloride in the prevention of sudden cardiac death should be further explored.
In conclusion, bucindolol hydrochloride is a well-studied compound with potential applications in the field of medicine. Its synthesis method has been optimized, and its mechanism of action has been extensively studied. Bucindolol hydrochloride has several biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are also several future directions for the study of this compound, making it an important area of research in the field of medicine.

Synthesis Methods

The synthesis of bucindolol hydrochloride involves the reaction of 3-methoxyphenol with sec-butylamine to form 1-(sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol. This intermediate is then reacted with hydrochloric acid to form the final product, bucindolol hydrochloride. The synthesis method has been extensively studied and optimized, leading to high yields and purity of the final product.

properties

IUPAC Name

1-(butan-2-ylamino)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-4-11(2)15-9-12(16)10-18-14-7-5-6-13(8-14)17-3;/h5-8,11-12,15-16H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBHADIDMOQLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(COC1=CC=CC(=C1)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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